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Compound of Interest

Compound Name:

5-

Carboxypentyl(triphenyl)phosphon

ium;bromide

Cat. No.: B023844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and

applications of (5-Carboxypentyl)triphenylphosphonium bromide, a key reagent in organic

synthesis and a valuable tool in biomedical research. This document details experimental

protocols, quantitative data, and the mechanistic basis of its applications, particularly in the

context of mitochondrial targeting and the synthesis of therapeutic agents.

Chemical Properties and Specifications
(5-Carboxypentyl)triphenylphosphonium bromide is a white crystalline solid.[1] Its key

properties are summarized in the table below.
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Property Value Reference

CAS Number 50889-29-7 [2]

Molecular Formula C₂₄H₂₆BrO₂P [2][3]

Molecular Weight 457.34 g/mol [2]

Melting Point 197-203 °C [2][4][5]

Appearance
White to off-white crystalline

powder
[1][2]

Solubility
Soluble in Chloroform and

Methanol
[1][5]

Purity ≥ 99% (HPLC) [2]

Synthesis of (5-
Carboxypentyl)triphenylphosphonium bromide
The synthesis of (5-Carboxypentyl)triphenylphosphonium bromide is typically achieved through

the quaternization of triphenylphosphine with 6-bromohexanoic acid. Two common methods

are employed: reaction in a solvent under reflux and a solvent-free reaction at elevated

temperature.

Synthesis Workflow
The overall synthetic pathway is a direct Sɴ2 reaction between 6-bromohexanoic acid and

triphenylphosphine.
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Caption: General synthesis workflow for (5-Carboxypentyl)triphenylphosphonium bromide.

Experimental Protocols
Method 1: Synthesis in Acetonitrile (Reflux)

This method involves the reaction of 6-bromohexanoic acid and triphenylphosphine in

acetonitrile under reflux conditions.[1]

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-

bromohexanoic acid (10.00 g, 51.27 mmol) and triphenylphosphine (14.12 g, 53.83 mmol) in

50 mL of freshly distilled acetonitrile.[1]

Heat the reaction mixture to reflux and maintain vigorous stirring for 48 hours.[1]

After 48 hours, cool the solution to room temperature.

Induce precipitation of the Wittig salt by scratching the inner wall of the flask.[1]
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Collect the resulting white solid product by filtration.

Wash the solid with diethyl ether to remove any unreacted starting materials.[1]

Dry the final product under vacuum.

Quantitative Data for Method 1:

Parameter Value Reference

6-Bromohexanoic Acid 10.00 g (51.27 mmol) [1]

Triphenylphosphine 14.12 g (53.83 mmol) [1]

Acetonitrile 50 mL [1]

Reaction Time 48 hours [1]

Reaction Temperature Reflux [1]

Yield 98% (22.87 g) [1]

Method 2: Solvent-Free Synthesis

This method involves heating an intimate mixture of the reactants without a solvent.[4]

Experimental Protocol:

In a closed flask, intimately mix 6-bromohexanoic acid (19.5 g) and triphenylphosphine (26.3

g).[4]

Heat the mixture at 150 °C for three hours.[4]

Cool the reaction mixture to room temperature.

Dissolve the crude product in chloroform (200 mL).[4]

Add diethyl ether to the chloroform solution until the cloud point is reached to initiate

precipitation.[4]
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Store the mixture at 0 °C for several hours to complete crystallization.[4]

Collect the solid product by filtration, wash with diethyl ether, and dry in vacuo.[4]

Quantitative Data for Method 2:

Parameter Value Reference

6-Bromohexanoic Acid 19.5 g [4]

Triphenylphosphine 26.3 g [4]

Reaction Time 3 hours [4]

Reaction Temperature 150 °C [4]

Yield 41.3 g [4]

Product Characterization
The structure of (5-Carboxypentyl)triphenylphosphonium bromide can be confirmed by ¹H NMR

spectroscopy.

¹H NMR (400 MHz, CD₃OD): δ 1.62-1.72 (m, 6H), 2.29 (t, 2H), 3.40-3.47 (m, 2H), 7.76-7.91

(m, 15H).[1]

Applications in Research and Drug Development
(5-Carboxypentyl)triphenylphosphonium bromide and other triphenylphosphonium (TPP)

derivatives are extensively used in biomedical research, primarily for targeting mitochondria.[6]

The lipophilic cationic nature of the TPP moiety allows it to accumulate within the negatively

charged mitochondrial matrix.[1]

Mitochondrial Targeting
The primary mechanism for the accumulation of TPP-conjugated molecules in mitochondria is

the large negative mitochondrial membrane potential (-150 mV to -180 mV).[1] This potential

drives the electrophoretic movement of the positively charged TPP cation from the cytoplasm
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into the mitochondrial matrix, achieving concentrations up to 1000-fold higher than in the

cytoplasm.[1]
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Caption: Mechanism of mitochondrial targeting by TPP-conjugated molecules.

This targeted delivery is a promising strategy for treating diseases associated with

mitochondrial dysfunction, such as cancer and neurodegenerative disorders.[1] By attaching a

therapeutic agent to the TPP moiety, the drug can be selectively delivered to the mitochondria,

enhancing its efficacy and reducing off-target side effects.[6]

Induction of Apoptosis in Cancer Cells
Mitochondria play a crucial role in the intrinsic pathway of apoptosis. By delivering pro-

apoptotic drugs or agents that induce mitochondrial stress, TPP-conjugated molecules can

trigger programmed cell death in cancer cells.[1]
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Caption: TPP-conjugate-induced intrinsic apoptosis pathway.

Synthesis of Folate Receptor-Specific GARFTase
Inhibitors
(5-Carboxypentyl)triphenylphosphonium bromide is a key starting material in the synthesis of

certain folate receptor-specific inhibitors of glycinamide ribonucleotide formyltransferase

(GARFTase), an enzyme involved in de novo purine biosynthesis.[7] These inhibitors have

potential as antitumor agents. The synthesis is a multi-step process that begins with a Wittig

reaction.
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Experimental Workflow:
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Caption: Experimental workflow for the synthesis of GARFTase inhibitors.
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The synthesis involves an initial Wittig reaction between methyl 4-formylbenzoate and the ylide

generated from (5-Carboxypentyl)triphenylphosphonium bromide.[7] This is followed by a

series of transformations including reduction, conversion to an α-bromomethylketone,

cyclocondensation, coupling with diethyl-L-glutamate, and final saponification to yield the active

inhibitor.[7]

Conclusion
(5-Carboxypentyl)triphenylphosphonium bromide is a versatile and valuable compound for

researchers in organic synthesis and drug development. Its straightforward synthesis and the

unique properties of the triphenylphosphonium cation make it an essential tool for a range of

applications, most notably for the targeted delivery of therapeutic agents to mitochondria. The

detailed protocols and mechanistic insights provided in this guide are intended to facilitate its

effective use in the laboratory and to inspire further research into its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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